3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[211]hexan-5-yl]-1H-pyrazole-4-carboxamide is a complex organic compound featuring a bicyclic hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bicyclo[2.1.1]hexane core. This can be achieved through a [2+2] cycloaddition reaction using photochemistry . The difluoromethyl and trifluorophenyl groups are introduced through subsequent functionalization steps, often involving the use of organometallic reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of photochemical reactors for the initial cycloaddition step and subsequent batch processing for functionalization steps would be essential for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways . The difluoromethyl and trifluorophenyl groups contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups and overall bioactivity.
Bicyclo[1.1.1]pentanes: Known for their use as bioisosteres in drug design, these compounds have a different ring strain and reactivity compared to bicyclo[2.1.1]hexanes.
Bicyclo[2.1.1]hexanes: Other derivatives of this scaffold are used in medicinal chemistry for their unique three-dimensional structures and bioactivity.
Uniqueness
3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide stands out due to its combination of difluoromethyl and trifluorophenyl groups, which enhance its chemical stability and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C18H16F5N3O |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)-5-bicyclo[2.1.1]hexanyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16F5N3O/c1-26-7-10(14(25-26)16(22)23)17(27)24-15-8-2-3-18(15,6-8)9-4-11(19)13(21)12(20)5-9/h4-5,7-8,15-16H,2-3,6H2,1H3,(H,24,27) |
InChI Key |
PYWLEXHXKOAEDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2C3CCC2(C3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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